5-Bromo-2-chloro-3-methylpyridine
Overview
Description
5-Bromo-2-chloro-3-methylpyridine: is a heterocyclic organic compound with the molecular formula C6H5BrClN . It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a methyl group attached to the pyridine ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Mechanism of Action
Target of Action
It is known that halogenated pyridines, such as 5-bromo-2-chloro-3-methylpyridine, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, this compound may interact with its targets through a process involving oxidative addition and transmetalation . The palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound can participate in suzuki–miyaura cross-coupling reactions, which are key in the synthesis of various organic compounds .
Result of Action
Its participation in suzuki–miyaura cross-coupling reactions suggests that it plays a role in the formation of carbon–carbon bonds, which are fundamental in organic chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-chloro-3-methylpyridine plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmaceutical compounds. It interacts with several enzymes and proteins, including p38α mitogen-activated protein kinase (MAP kinase). The compound acts as an inhibitor of p38α MAP kinase, which is involved in the regulation of inflammatory responses and cellular stress signaling pathways . The interaction between this compound and p38α MAP kinase is characterized by competitive inhibition, where the compound binds to the ATP-binding site of the enzyme, thereby preventing its activation and subsequent signaling.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of p38α MAP kinase by this compound leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . This modulation of cytokine production can have significant effects on immune cell function and inflammatory responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of p38α MAP kinase, resulting in competitive inhibition of the enzyme . This inhibition prevents the phosphorylation and activation of downstream signaling molecules, ultimately leading to altered gene expression and reduced production of pro-inflammatory cytokines. Additionally, this compound may interact with other proteins and enzymes involved in cellular stress responses and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of p38α MAP kinase activity and prolonged suppression of inflammatory responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAP kinase activity and reduces inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its synthesis and degradation. The compound is metabolized by enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into more water-soluble metabolites for excretion . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular stress responses and inflammatory pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes . Once inside the cell, this compound may localize to specific compartments or organelles, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it interacts with target proteins and enzymes involved in signaling pathways and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-methylpyridine typically involves the halogenation of 3-methylpyridine. One common method is the bromination of 2-chloro-3-methylpyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a solvent such as acetic acid or dichloromethane at a controlled temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF) are used
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent like toluene or ethanol are typically employed
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups depending on the nucleophile used
Coupling Reactions: Products are biaryl compounds or other complex organic molecules
Scientific Research Applications
Chemistry: 5-Bromo-2-chloro-3-methylpyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates, including kinase inhibitors and other bioactive molecules .
Industry: It is employed in the production of specialty chemicals and materials, including dyes, pigments, and polymers .
Comparison with Similar Compounds
- 5-Bromo-2-chloropyridine
- 5-Bromo-2-fluoropyridine
- 2-Chloro-5-bromo-3-methylpyridine
Comparison: 5-Bromo-2-chloro-3-methylpyridine is unique due to the presence of both bromine and chlorine atoms along with a methyl group on the pyridine ring. This combination of substituents can influence its reactivity and selectivity in chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-2-chloro-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSKHJMMNFPBBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301312 | |
Record name | 5-bromo-2-chloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29241-60-9 | |
Record name | 29241-60-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromo-2-chloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-chloro-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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